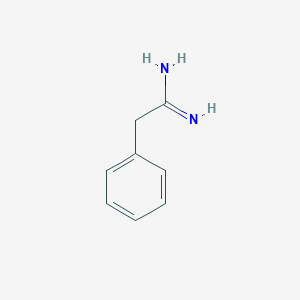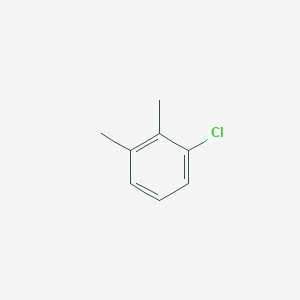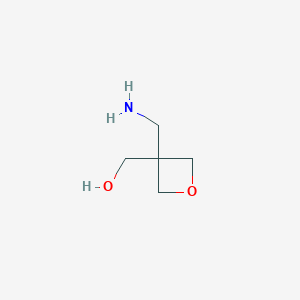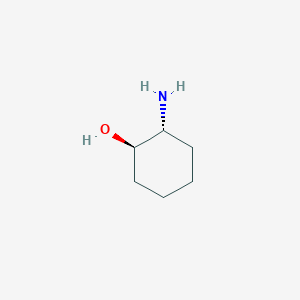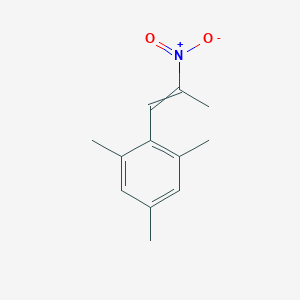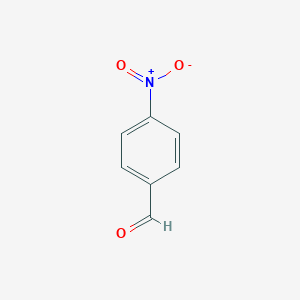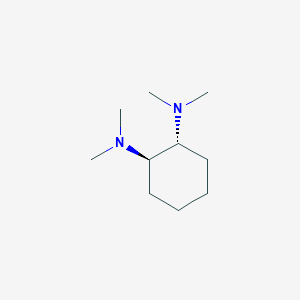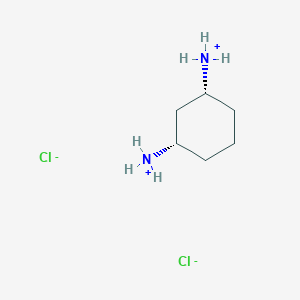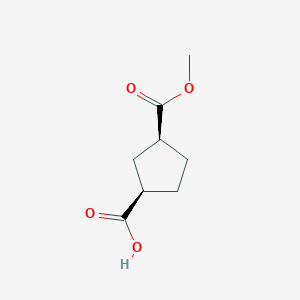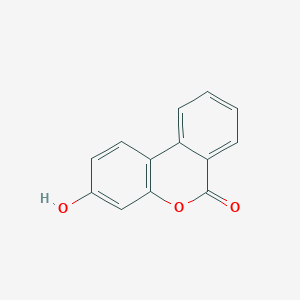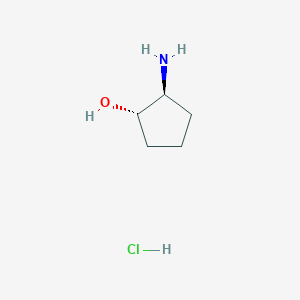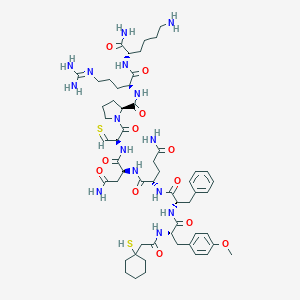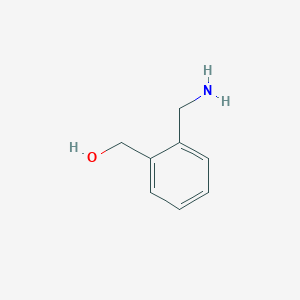
(2-(Aminomethyl)phenyl)methanol
概要
説明
(2-(Aminomethyl)phenyl)methanol is an organic compound with the molecular formula C8H11NO. It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is known for its utility as an intermediate in organic synthesis and pharmaceutical research .
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the reduction of 4-hydroxymethyl-benzonitrile using Raney nickel as a catalyst and hydrogen gas under pressure. The reaction is typically carried out in a mixture of methanol and ammonia for about 20 hours .
- Another synthetic route includes the reduction of 4-aminomethyl-benzonitrile using similar conditions .
Industrial Production Methods:
- Industrially, the compound can be produced by catalytic hydrogenation of the corresponding nitrile compound. This method ensures high yield and purity, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form various amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or Raney nickel.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
- Oxidation can yield (2-(Aminomethyl)phenyl)aldehyde or (2-(Aminomethyl)phenyl)carboxylic acid.
- Reduction can produce various amines depending on the conditions used.
- Substitution reactions can yield a variety of substituted phenylmethanol derivatives.
科学的研究の応用
(2-(Aminomethyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products
作用機序
The mechanism of action of (2-(Aminomethyl)phenyl)methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The phenyl ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate biological pathways and exert therapeutic effects .
類似化合物との比較
- (4-(Aminomethyl)phenyl)methanol
- (2-(Hydroxymethyl)phenyl)methanol
- (2-(Chloromethyl)phenyl)methanol
Comparison:
(4-(Aminomethyl)phenyl)methanol: Similar in structure but with the aminomethyl group at the para position. This positional difference can lead to variations in reactivity and biological activity.
(2-(Hydroxymethyl)phenyl)methanol:
(2-(Chloromethyl)phenyl)methanol: The presence of a chlorine atom instead of an amino group changes its reactivity, making it more suitable for different types of chemical reactions
This comprehensive overview provides a detailed understanding of (2-(Aminomethyl)phenyl)methanol, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
[2-(aminomethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFHSGKASINZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460772 | |
| Record name | (2-(aminomethyl)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4152-92-5 | |
| Record name | 2-(Aminomethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004152925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(aminomethyl)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)benzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW6E8HZ346 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

